(2-Bromoethoxy)cyclopropane

Descripción general

Descripción

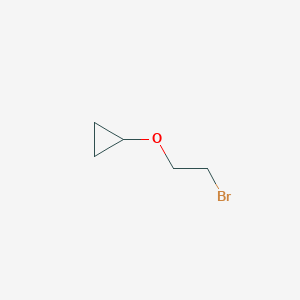

(2-Bromoethoxy)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethoxy)cyclopropane typically involves the reaction of cyclopropanol with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with bromoethane to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom in (2-bromoethoxy)cyclopropane undergoes S<sub>N</sub>2 displacement with nucleophiles due to the primary alkyl bromide configuration.

-

Example Reaction :

Common nucleophiles (Nu) include hydroxide, amines, or thiols. For instance, reaction with sodium methoxide yields (2-methoxyethoxy)cyclopropane .

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, forming an alkene via elimination of HBr:

The strained cyclopropane ring may stabilize transition states, favoring elimination over substitution in sterically hindered environments .

Cyclopropane Ring-Opening Reactions

The cyclopropane ring can undergo electrophilic addition or radical-mediated ring-opening :

-

Hydrohalogenation : Reaction with HBr opens the ring to form 1,3-dibromopropane derivatives .

-

Hydrogenation : Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd) converts the cyclopropane to propane derivatives .

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrohalogenation | HBr, Lewis acid (FeBr<sub>3</sub>) | 1,3-Dibromopropane derivatives |

| Hydrogenation | H<sub>2</sub>, Raney Ni | Propane derivatives |

Functionalization via Coupling Reactions

The bromine atom enables cross-coupling reactions such as Suzuki or Ullmann couplings:

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 200°C, releasing HBr and forming cyclopropane-derived radicals.

-

Photolysis : UV irradiation induces homolytic C-Br bond cleavage, generating cyclopropoxy radicals .

Synthetic Utility in Cyclopropane Derivatives

This compound serves as a precursor in:

-

Simmons–Smith Cyclopropanation : As a carbene source for stereospecific cyclopropane synthesis .

-

Michael Addition-Cyclization Cascades : Forms bicyclic structures via tandem nucleophilic attacks .

Key Mechanistic Insights

-

S<sub>N</sub>2 Pathway : Backside attack at the brominated carbon proceeds with inversion of configuration .

-

Ring Strain Effects : The cyclopropane ring enhances reactivity in elimination and addition reactions due to angle strain (~60°) .

-

Electronic Effects : The ethoxy group donates electron density via resonance, slightly stabilizing the transition state in substitution reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The cyclopropane moiety is a significant pharmacophore in drug discovery due to its unique structural properties, which can influence biological activity. Research indicates that compounds containing cyclopropane rings, including (2-Bromoethoxy)cyclopropane, can serve as effective scaffolds for developing new pharmaceuticals.

Pharmacological Potential

Cyclopropane derivatives have been identified as potential candidates for various therapeutic areas, including:

- Anticancer Agents : Cyclopropane-containing compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with DNA replication and repair pathways.

- Antimicrobial Activity : Some studies suggest that cyclopropane derivatives exhibit antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the construction of more complex molecules.

Synthetic Applications

The compound can be utilized in several synthetic routes:

- Building Block for Complex Molecules : It can be employed as a precursor in synthesizing larger, more complex organic molecules due to its ability to undergo various chemical transformations.

- Functionalization Reactions : The bromine atom in this compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Synthesis of Cyclopropane Derivatives

A study highlighted the synthesis of diverse cyclopropane-containing lead-like compounds, showcasing the versatility of this compound as a starting material. The research involved:

- Utilizing this compound as a key intermediate to create a library of compounds with varying biological activities.

- Employing methodologies such as photochemical reactions to enhance the yield and selectivity of desired products .

Development of Chiral Cyclopropanes

Research efforts have focused on generating chiral cyclopropanes from this compound through asymmetric synthesis techniques. This approach is crucial for producing optically active compounds that are often required in pharmaceutical applications .

Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Various cyclopropane derivatives |

| Organic Synthesis | Intermediate for complex molecule synthesis | Functionalization reactions |

| Chiral Synthesis | Production of optically active compounds | Asymmetric synthesis techniques |

Case Study Insights

| Study Focus | Methodology | Findings |

|---|---|---|

| Synthesis of Derivatives | Library generation using this compound | Diverse biological activities observed |

| Chiral Cyclopropanes | Asymmetric synthesis techniques | Successful production of chiral compounds |

Mecanismo De Acción

The mechanism of action of (2-Bromoethoxy)cyclopropane involves its interaction with nucleophiles and electrophiles. The bromoethoxy group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions are mediated by the electronic and steric properties of the compound, influencing its reactivity and selectivity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropylmethanol: Similar in structure but lacks the bromoethoxy group.

Cyclopropylamine: Contains an amine group instead of the bromoethoxy group.

Cyclopropylmethyl bromide: Similar but with a methyl group instead of the ethoxy group.

Uniqueness

(2-Bromoethoxy)cyclopropane is unique due to the presence of both a cyclopropane ring and a bromoethoxy group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and industrial applications.

Actividad Biológica

(2-Bromoethoxy)cyclopropane is an organic compound featuring a cyclopropane ring with a bromoethoxy substituent. This compound has garnered interest in the field of medicinal chemistry due to its unique structural properties that may influence its biological activity. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHBrO, and its CAS number is 1207294-80-1. The cyclopropane ring is known for its strain energy, which can lead to increased reactivity and interactions with biological targets. The presence of the bromoethoxy group enhances its potential as a nucleophilic site in biochemical reactions.

Target Interactions

Cyclopropane derivatives, including this compound, are known to interact with various biological targets due to their unique structural properties. The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as hydroxide or amines, potentially leading to the formation of biologically active derivatives .

Biochemical Pathways

The biological activity of this compound may involve several biochemical pathways:

- Nucleophilic Substitution : The bromo group facilitates the formation of new bonds with nucleophiles.

- Elimination Reactions : Under basic conditions, the compound can undergo elimination to form alkenes, which may have distinct biological properties.

- Oxidation : The compound can be oxidized to form epoxides or other derivatives that may exhibit enhanced biological activity.

Medicinal Chemistry Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules in medicinal chemistry. Its ability to act as a building block for bioactive compounds highlights its importance in drug development .

Case Studies and Research Findings

Several studies have explored the synthesis and evaluation of cyclopropane derivatives. For example:

- A study reported the synthesis of a series of cyclopropane derivatives and their evaluation for enzyme inhibition activities. These derivatives exhibited varying degrees of selectivity and potency against specific targets, indicating that modifications like those seen in this compound could enhance therapeutic profiles .

- Another research effort focused on the use of cyclopropanes in drug design, emphasizing their role in improving metabolic stability and target binding affinity. This suggests that this compound could be optimized for similar applications .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | CHBrO |

| CAS Number | 1207294-80-1 |

| Biological Targets | Various enzymes and receptors |

| Potential Applications | Antitumor agents, drug intermediates |

| Mechanisms of Action | Nucleophilic substitution, oxidation reactions |

Propiedades

IUPAC Name |

2-bromoethoxycyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDYLBJWZUNZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207294-80-1 | |

| Record name | (2-bromoethoxy)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.